(S)-OMPT Triethylammonium salt

Vue d'ensemble

Description

(S)-OMPT Triethylammonium salt is a phosphorylated nucleoside derivative synthesized through a multi-step process involving phosphorylation and purification. The compound is produced by deacetylating precursor molecules followed by phosphorylation using reagents such as POCl₃ and diisopropylethylamine (DIPEA) in acetonitrile. Subsequent treatment with triethylammonium bicarbonate (TEAB) facilitates the formation of the triethylammonium salt, which is then purified via high-performance liquid chromatography (HPLC) . This method yields the compound in moderate to high efficiency (62–85%), depending on the specific deprotection conditions .

The triethylammonium cation serves as a counterion, enhancing solubility in polar solvents and stabilizing the phosphorylated nucleoside during purification. (S)-OMPT’s biological relevance is underscored by its use in activity assays, particularly in studies exploring interactions with cellular components or enzymatic pathways . Its stereospecific (S)-configuration is critical for target selectivity, as enantiomeric purity often dictates biological efficacy in nucleoside analogs.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (2S)-OMPT implique généralement des réactions de réduction asymétriques. Une méthode courante utilise la réductase carbonyle de Lactobacillus fermentum pour catalyser la réduction du 2-chloro-β-cétoester, formant (2S)-OMPT . Les conditions réactionnelles comprennent l'utilisation de la glucose déshydrogénase comme cofacteur et d'un donneur d'hydrogène, ce qui rend le processus respectueux de l'environnement et adapté à la mise à l'échelle industrielle.

Méthodes de production industrielle

La production industrielle de (2S)-OMPT utilise souvent des bactéries modifiées contenant des enzymes spécifiques pour améliorer le rendement et la sélectivité. Le procédé implique la préparation d'une suspension de cellules en repos, suivie d'une perturbation par ultrasons ou sous pression pour obtenir le surnageant cellulaire contenant les enzymes souhaitées . Cette méthode est avantageuse en raison de sa simplicité, de sa forte concentration en substrat et de son large spectre de substrats.

Analyse Des Réactions Chimiques

Types de réactions

(2S)-OMPT subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés pour garantir la sélectivité et le rendement.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de (2S)-OMPT peut conduire à la formation de cétones ou d'aldéhydes correspondants, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

(2S)-OMPT a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses interactions avec les enzymes et autres molécules biologiques.

Médecine : Recherché pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.

Mécanisme d'action

Le mécanisme d'action de (2S)-OMPT implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La stéréochimie du composé lui permet de s'insérer dans les sites actifs des enzymes, facilitant ou inhibant les réactions biochimiques. Les voies impliquées comprennent souvent des mécanismes de transduction du signal qui conduisent à divers effets physiologiques .

Applications De Recherche Scientifique

Chemistry

(S)-OMPT serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in asymmetric synthesis makes it valuable in creating enantiomerically pure compounds, which are crucial in pharmaceuticals.

Key Applications:

- Used in the synthesis of lysophospholipid analogues.

- Acts as a precursor in the development of novel therapeutic agents.

Biology

In biological research, (S)-OMPT is studied for its interactions with various enzymes and cellular receptors. Its role as an agonist for LPA3 has been particularly noted in studies focusing on signal transduction mechanisms.

Biological Effects:

- Calcium Mobilization: (S)-OMPT induces calcium release from intracellular stores in LPA3-expressing cells, enhancing understanding of calcium signaling pathways.

- Cytokine Production: It stimulates the production of pro-inflammatory cytokines like IL-6 and IL-8, making it relevant in inflammation research.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Calcium Release | Stimulates intracellular calcium stores | |

| Cytokine Induction | Increases IL-6 and IL-8 production |

Medicine

The therapeutic potential of (S)-OMPT has been explored in various contexts:

Therapeutic Investigations:

- Anti-Cancer Properties: Studies indicate that (S)-OMPT can enhance the efficacy of certain cancer treatments by modulating tumor microenvironments.

- Anti-Inflammatory Effects: Its ability to regulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

Case Study:

In mouse models of sepsis, administration of (S)-OMPT resulted in improved survival rates and reduced organ damage by suppressing neutrophil extracellular trap formation, highlighting its potential in critical care settings.

Industry

(S)-OMPT is utilized in the pharmaceutical industry for the production of fine chemicals due to its high reactivity and selectivity. Its chiral nature allows for the synthesis of drugs with specific desired effects while minimizing side effects.

Industrial Applications:

- Synthesis of chiral intermediates for drug development.

- Use in the formulation of specialty chemicals with targeted biological activity.

Mécanisme D'action

The mechanism of action of (2S)-OMPT involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include signal transduction mechanisms that lead to various physiological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Data Table: Key Properties of (S)-OMPT Triethylammonium Salt and Analogous Compounds

Analysis of Key Contrasts

(a) Cation Size and Solubility

- Triethylammonium vs. Tetrabutylammonium : The smaller triethylammonium cation in (S)-OMPT enhances solubility in polar solvents, making it suitable for aqueous biological systems. In contrast, the bulky tetrabutylammonium cation in difluorotriphenylsilicate improves solubility in organic solvents, favoring applications in hydrophobic reaction environments .

- Tetraethylammonium Salts : These salts exhibit intermediate solubility properties but are primarily valued as precursors for ethylene gas release in cross-coupling reactions .

Activité Biologique

(S)-OMPT Triethylammonium salt, or (S)-1-oleoyl-2-O-methyl-glyceryl-3-phosphothionate triethylammonium salt, is a synthetic compound with notable biological activity, particularly in cell signaling and membrane dynamics. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C34H73N2O6PS

- Molecular Weight : 466.612 g/mol

- Appearance : Orange oil, soluble in organic solvents like methylene chloride.

(S)-OMPT acts as a potent agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor. Upon binding to LPA3, it initiates several intracellular signaling cascades that are critical for various physiological responses:

- Calcium Release : Stimulates calcium release from intracellular stores in LPA3-expressing cells such as rat hepatoma and human ovarian cancer cells.

- MAPK and Akt Activation : Activates the MAPK and Akt signaling pathways, which are essential for cell proliferation, survival, and differentiation.

- Cytokine Production : Induces the production of inflammatory cytokines like IL-6 and IL-8.

- Modulation of Hematopoiesis : Promotes erythropoiesis (red blood cell formation) while inhibiting megakaryopoiesis (platelet formation).

- Suppression of NETosis : In mouse models of sepsis, (S)-OMPT has been shown to suppress the formation of neutrophil extracellular traps (NETs), which are involved in thrombosis and organ damage.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| Calcium Release | Induces calcium release in LPA3-expressing cells. | |

| MAPK Activation | Activates MAPK pathway leading to cell proliferation. | |

| Cytokine Induction | Stimulates production of IL-6 and IL-8 in inflammatory contexts. | |

| Erythropoiesis | Enhances red blood cell formation while inhibiting platelet production. | |

| NETosis Suppression | Reduces the formation of NETs in sepsis models, improving survival rates. |

Case Studies

-

In Vitro Studies :

- Research demonstrated that (S)-OMPT effectively induces calcium release and activates MAPK and Akt pathways in human ovarian cancer cell lines, highlighting its potential role in cancer biology .

-

In Vivo Studies :

- In murine models of sepsis, administration of (S)-OMPT resulted in improved survival rates and reduced organ damage by suppressing NET formation. This suggests therapeutic potential for conditions involving excessive inflammation .

Propriétés

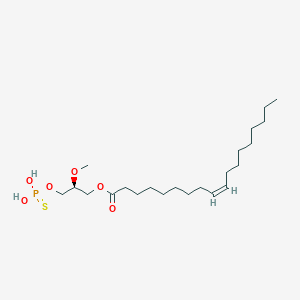

IUPAC Name |

N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHELRVLEXVWOAY-JNYXYQEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H73N2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.